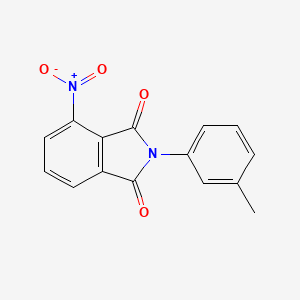

4-Nitro-2-(m-tolyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-9-4-2-5-10(8-9)16-14(18)11-6-3-7-12(17(20)21)13(11)15(16)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFIIHIVDQMYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 2 M Tolyl Isoindoline 1,3 Dione and Its Analogs

Conventional Synthetic Pathways

Conventional methods for synthesizing isoindoline-1,3-diones remain widely used due to their reliability and simplicity. The most common approach involves the reaction between a cyclic anhydride (B1165640) and a primary amine. beilstein-journals.org

The direct condensation of a nitrophthalic anhydride with a primary aromatic amine is a primary and straightforward method for synthesizing N-aryl nitrophthalimides. Specifically, 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione is synthesized by coupling 4-nitrophthalic anhydride with m-toluidine (B57737). semanticscholar.org This reaction serves as a template for producing a variety of analogs by substituting the amine component. semanticscholar.org

The efficiency of the condensation reaction is highly dependent on the chosen conditions. Glacial acetic acid is a commonly used solvent that facilitates the reaction, which is typically carried out under reflux for a period of 2 to 3 hours. semanticscholar.org This method has been successfully applied to synthesize a series of 3- and 4-nitro isoindoline-1,3-dione analogs. For instance, the reaction between 4-nitrophthalic anhydride and m-toluidine yields this compound with a 73% yield. semanticscholar.org

| Product No. | Anhydride Reactant | Amine Reactant | Product Name | Yield (%) |

|---|---|---|---|---|

| 4a | 4-Nitrophthalic anhydride | m-toluidine | This compound | 73 |

| 4b | 4-Nitrophthalic anhydride | o-toluidine | 4-nitro-2-(o-tolyl)isoindoline-1,3-dione | 70 |

| 4c | 4-Nitrophthalic anhydride | p-toluidine | 4-nitro-2-(p-tolyl)isoindoline-1,3-dione | 75 |

| 4d | 4-Nitrophthalic anhydride | ethyl 4-aminobenzoate | ethyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate | 68 |

The formation of the cyclic imide from an anhydride and a primary amine proceeds through a two-step mechanism. rsc.org

Amic Acid Formation : The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of an intermediate amic acid. rsc.org

Imidization : The second step is a cyclization of the amic acid, which involves the intramolecular attack of the amide nitrogen on the remaining carboxylic acid group. This is a dehydration reaction, eliminating a molecule of water to form the stable five-membered imide ring. rsc.org

This process can be facilitated by heat or by using dehydrating agents. beilstein-journals.org

Alternative Synthetic Routes for Isoindoline-1,3-diones

While condensation reactions are common, alternative synthetic strategies have been developed to access isoindoline-1,3-diones, often under milder conditions or with broader substrate scopes. These methods include various transition metal-catalyzed reactions. nih.gov

A notable alternative is the palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.govnih.gov This one-step methodology provides a powerful approach to 2-substituted isoindoline-1,3-diones. The reaction involves the carbonylative cyclization of o-halobenzoates with primary amines under a carbon monoxide atmosphere. nih.gov

The mechanism is believed to involve the palladium-catalyzed formation of an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization to yield the final isoindoline-1,3-dione product. nih.gov An important advantage of this method is its tolerance for a wide variety of functional groups, including nitro groups, making it a viable route for synthesizing this compound and its analogs from appropriately substituted starting materials. nih.govnih.gov The reactions generally proceed in good yields under mild conditions. nih.gov

| Starting Material 1 | Starting Material 2 | Catalyst System | Conditions | Product |

|---|---|---|---|---|

| o-Halobenzoate Ester | Primary Amine | Pd(OAc)₂ / PPh₃ | CO (1 atm), Base (e.g., Cs₂CO₃), Toluene, 95 °C | 2-Substituted Isoindoline-1,3-dione |

Strategic Derivatization and Analog Design

The isoindoline-1,3-dione scaffold serves as a versatile building block for the design and synthesis of more complex molecules with potential biological activity. Strategic derivatization involves modifying the core structure to explore structure-activity relationships and develop analogs with selective properties.

Substituent Effects on the m-Tolyl Moiety and Related Aromatic Rings

The electronic and steric nature of substituents on the N-aryl ring, such as the m-tolyl group, can significantly influence the synthesis and properties of isoindoline-1,3-dione derivatives. The position of a substituent on the aromatic ring alters the nucleophilicity of the amine and can impact reaction rates and yields.

For instance, the synthesis of positional isomers, such as 4-nitro-2-(o-tolyl)isoindoline-1,3-dione, follows the same general procedure but can exhibit differences in reaction kinetics or product yield due to the steric hindrance imposed by the ortho-methyl group compared to the meta position. semanticscholar.org The electronic effect of the methyl group—an electron-donating group—generally enhances the nucleophilicity of the aniline (B41778) derivative, facilitating the initial attack on the anhydride.

Table 1: Comparison of Synthetic Yields for Substituted N-Aryl-4-nitroisoindoline-1,3-diones This table is generated based on representative data from cited literature to illustrate substituent effects.

| N-Aryl Substituent | Reagents | Conditions | Yield (%) | Reference |

| m-Tolyl | 4-Nitrophthalic anhydride, m-Toluidine | Glacial Acetic Acid, Reflux | 73% | semanticscholar.org |

| o-Tolyl | 4-Nitrophthalic anhydride, o-Toluidine | Glacial Acetic Acid, Reflux | N/A | semanticscholar.org |

| Phenyl | Phthalic anhydride, Aniline | N/A | N/A | nih.gov |

| 4-Fluorobenzyl | Phthalic anhydride, 4-Fluorobenzylamine | N/A | N/A | nih.gov |

Functionalization and Modification of the Nitroisoindoline Core

The 4-nitroisoindoline-1,3-dione scaffold serves as a versatile platform for further chemical modifications. The nitro group at the 4-position is a key functional handle that can be transformed into other functionalities, significantly expanding the chemical space of accessible derivatives.

A primary and crucial modification is the reduction of the nitro group to an amine. This transformation is a key step in the synthesis of important compounds like Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione). mdpi.com The synthesis of Pomalidomide involves the initial condensation of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione, followed by the reduction of the nitro group. chemicalbook.com This reduction is typically achieved using standard catalytic hydrogenation (e.g., with a palladium catalyst) or chemical reducing agents. The resulting 4-aminoisoindoline-1,3-dione derivative is a valuable intermediate for further functionalization. mdpi.com

Other modifications can target the dione (B5365651) functionality or the aromatic ring itself, although these are less common than the transformation of the nitro group. The robust nature of the imide ring allows for selective chemistry to be performed on appended functional groups.

Table 2: Key Reactions for Modifying the Nitroisoindoline Core This table outlines principal transformations applied to the nitroisoindoline scaffold.

| Reaction Type | Reagents & Conditions | Product Functional Group | Significance | Reference |

| Nitro Group Reduction | H₂, Pd/C or other reducing agents | 4-Amino | Creates key intermediate for pharmacologically active molecules like Pomalidomide. | mdpi.comchemicalbook.com |

| N-alkylation/arylation | Alkyl/Aryl Halides, Base | N-substituted isoindoline (B1297411) | Basic synthetic route to introduce various side chains. | nih.gov |

Synthesis of Fused or Hybrid Molecular Systems Incorporating the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione moiety is frequently incorporated into larger, more complex molecular architectures, including fused heterocyclic systems and hybrid molecules. These advanced synthetic strategies leverage the reactivity of the isoindoline-1,3-dione core or its precursors to build intricate structures.

Fused Systems: One approach to creating fused systems involves intramolecular cyclization reactions. For example, isoindolo[2,1-a]quinolines can be synthesized from 2-(2-acetylphenyl)isoindoline-1,3-dione precursors. nih.gov Heating this starting material in the presence of a base can induce an intramolecular cyclization, leading to a tetracyclic fused system. nih.gov

More complex strategies, such as the hexadehydro-Diels–Alder (HDDA) reaction, have been employed to synthesize highly functionalized, fused isoindole-1,3-diones. This domino reaction between substituted tetraynes and imidazole (B134444) derivatives allows for the rapid construction of polycyclic structures incorporating the isoindoline-1,3-dione core. scispace.comrsc.org The Diels-Alder reaction is another powerful tool, used for instance in the reaction of chromene derivatives with N-substituted maleimides to yield complex tetrahydrochromeno[3,4-e]isoindole-1,3-diones. rsc.org

Hybrid Molecules: The isoindoline-1,3-dione scaffold can be linked to other distinct chemical moieties to create hybrid molecules. This is often achieved by reacting a functionalized isoindoline-1,3-dione with another molecule. For example, isoindoline-1,3-dione can be connected to a pyridinium (B92312) salt to form isoindoline-1,3-dione-N-benzyl pyridinium hybrids. nih.gov Similarly, the core structure has been linked to benzenesulfonamide (B165840) scaffolds via hydrazone spacers, creating complex hybrid molecules with distinct chemical domains. nih.gov

Table 3: Methodologies for Advanced Isoindoline-1,3-dione Systems This table summarizes synthetic routes to create fused and hybrid molecules.

| System Type | Synthetic Method | Precursors | Resulting Structure | Reference |

| Fused System | Intramolecular Cyclization | 2-(2-acetylphenyl)isoindoline-1,3-dione | Isoindolo[2,1-a]quinoline | nih.gov |

| Fused System | Hexadehydro-Diels–Alder (HDDA) | Tetraynes, Imidazoles | Multifunctionalized tricyclic isoindole-1,3-diones | scispace.comrsc.org |

| Fused System | Diels-Alder Reaction | 2H-Chromene derivatives, N-Maleimides | Tetrahydrochromeno[3,4-e]isoindole-1,3-dione | rsc.org |

| Hybrid Molecule | Condensation/Linkage | Isoindoline-1,3-dione, Pyridinium salts | N-benzyl pyridinium hybrids | nih.gov |

| Hybrid Molecule | Hydrazone Formation | Phenylphthalimmides, Benzenesulfonamide hydrazides | Benzenesulfonamide hydrazone hybrids | nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 4 Nitro 2 M Tolyl Isoindoline 1,3 Dione

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione, with the molecular formula C₁₅H₁₀N₂O₄, the theoretical monoisotopic mass is calculated to be 282.0641 Da.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with high precision, typically within a few parts per million (ppm). An experimental HRMS measurement of the molecular ion that falls within a narrow tolerance (e.g., < 5 ppm) of the theoretical value provides strong evidence for the assigned chemical formula. nih.gov This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The analysis of nitrated compounds often involves observing the characteristic loss of the nitro group (NO₂) in fragmentation analysis. nih.gov

The table below summarizes the theoretical exact masses for common adducts of this compound that would be observed in an HRMS analysis.

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | [C₁₅H₁₁N₂O₄]⁺ | 283.0713 |

| [M+Na]⁺ | [C₁₅H₁₀N₂O₄Na]⁺ | 305.0533 |

| [M+K]⁺ | [C₁₅H₁₀N₂O₄K]⁺ | 320.0272 |

| [M-H]⁻ | [C₁₅H₉N₂O₄]⁻ | 281.0571 |

This data is theoretical and serves as a reference for experimental verification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Molecular Ion Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely employed to assess the purity of a sample and to confirm the molecular weight of the target compound. nih.gov

In a typical LC-MS analysis of this compound, a reversed-phase HPLC column (e.g., C18) would be used to separate the compound from any impurities, starting materials, or byproducts. nih.govsielc.com The eluent from the column is then introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source.

The primary purposes of this analysis are:

Purity Assessment: The chromatogram generated by the LC component reveals the number of components in the sample. A pure sample of this compound would ideally show a single, sharp peak. The peak area can be used to quantify the purity, often expressed as a percentage.

Molecular Ion Confirmation: The mass spectrometer detects the m/z of the ions produced from the compound eluting from the column. For this compound (molecular weight: 282.26 g/mol ), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 283.1 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 281.1 in negative ion mode. nih.gov The presence of this molecular ion peak at the correct m/z confirms the identity of the compound in the chromatographic peak. chromatographyonline.com

LC-MS/MS, a tandem mass spectrometry technique, can further enhance confidence by fragmenting the molecular ion and analyzing the resulting product ions. researchgate.net This provides structural information that serves as a fingerprint for the molecule.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not publicly available, the methodology is well-established for its analogs. mdpi.commdpi.com

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, a detailed atomic model of the structure is built and refined. mdpi.com

Single Crystal X-ray Diffraction Studies of the Compound and its Analogs

Single crystal X-ray diffraction analysis provides the most accurate and detailed structural information. Although the crystal structure of this compound has not been reported, studies on closely related analogs demonstrate the utility of this technique for the isoindoline-1,3-dione scaffold.

The table below presents crystallographic data for selected analogs of the title compound.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| 2-(4-Hydroxyphenyl)isoindoline-1,3-dione | C₁₄H₉NO₃ | Orthorhombic | Pbca | 11.524(3) | 7.7133(19) | 24.890(6) | researchgate.net |

| 2-Ethyl-5-nitroisoindoline-1,3-dione | C₁₀H₈N₂O₄ | Monoclinic | P2₁/c | 4.9438(16) | 20.655(6) | 9.858(3) | researchgate.net |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | mdpi.com |

This data is for analog compounds and illustrates the type of information obtained from single-crystal X-ray diffraction.

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of a crystal structure extends beyond the individual molecule to include how molecules arrange themselves within the crystal lattice. This arrangement, known as crystal packing, is governed by intermolecular interactions. nih.gov Unit cell parameters (a, b, c, α, β, γ) define the basic repeating unit of the crystal lattice.

In the absence of a structure for the title compound, its analogs provide insight into the likely interactions. For isoindoline-1,3-dione derivatives, common intermolecular forces include:

Hydrogen Bonding: In structures containing suitable functional groups, hydrogen bonds are often dominant. For example, in 2-(4-Hydroxyphenyl)isoindoline-1,3-dione, O—H⋯O hydrogen bonds link molecules into chains. researchgate.net While this compound lacks strong hydrogen bond donors, weak C—H⋯O interactions are highly probable, linking the aromatic C-H or methyl C-H groups to the oxygen atoms of the carbonyl or nitro groups. nih.gov

π-π Stacking: The planar, electron-deficient phthalimide (B116566) ring system and the electron-rich tolyl ring are well-suited for π-π stacking interactions. semanticscholar.org These interactions, where aromatic rings stack on top of each other, are crucial in stabilizing the crystal packing of many aromatic compounds.

Advanced Computational and Theoretical Studies of 4 Nitro 2 M Tolyl Isoindoline 1,3 Dione

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is used to investigate molecular geometries, electronic properties, and vibrational frequencies. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. nih.gov For a molecule like 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione, this involves determining the most stable bond lengths, bond angles, and dihedral (torsional) angles. The presence of the rotatable bond between the isoindoline (B1297411) nitrogen and the m-tolyl group means the molecule can exist in different spatial arrangements, or conformations.

Conformational analysis would systematically explore these rotations to identify the most stable conformer(s). This is crucial as the molecule's shape dictates how it interacts with other molecules, including biological targets. For instance, in a study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations were used to determine the optimized geometry, revealing that the isoindoline-1,3-dione group, acetamido moiety, and methyl benzoate (B1203000) group are planar, with specific dihedral angles defining their spatial relationship. nih.gov Such analysis for this compound would reveal the preferred orientation of the m-tolyl ring relative to the planar isoindoline core.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can determine the energies of these orbitals and map their electron density distributions. For this compound, the HOMO would likely be distributed over the electron-rich aromatic rings, while the LUMO would be concentrated on the electron-withdrawing nitro group and the dione (B5365651) system. In studies of other nitro-substituted aromatic compounds, the HOMO-LUMO gap was found to be a key factor in their electronic properties. mdpi.com

Illustrative HOMO-LUMO Data for Isoindoline-1,3-dione Derivatives While specific data for this compound is not available, the following table presents DFT-calculated HOMO-LUMO energy gaps for other derivatives to illustrate the typical values obtained.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-((phenylamino) methyl) isoindoline-1, 3-dione | -6.21 | -1.23 | 4.98 | acgpubs.org |

| 2-{4-[3-(2, 5-dimethylphenyl)-3-methylcyclobutyl] thiazol-2-yl} isoindoline-1, 3-dione | -6.04 | -1.63 | 4.41 | acgpubs.org |

| Antimycobacterial Isoindoline-1,3-dione Derivative (Compound 11) | N/A | N/A | 0.082927 | researchgate.net |

| Antimycobacterial Isoindoline-1,3-dione Derivative (Compound 27) | N/A | N/A | 0.129551 | researchgate.net |

This table is for illustrative purposes only and does not represent data for this compound.

Molecular Electrostatic Potential (MEP) An MEP map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the carbonyl groups of the dione. researchgate.net These areas represent the most probable sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential might be located around the hydrogen atoms of the aromatic rings. mdpi.com

DFT calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts via GIAO The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. Comparing these theoretical shifts with experimental data serves as a powerful method for structural verification. nih.gov For complex molecules, this can help assign specific signals to particular atoms, which may be ambiguous from experimental data alone.

IR Vibrational Frequencies Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. nih.gov Each vibrational mode involves specific atomic motions. For this compound, key predicted frequencies would include the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching of the carbonyl (C=O) groups in the dione ring, and various C-H and C-N bond vibrations. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement with experimental spectra.

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): 1 / (2η).

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).

These descriptors quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons, providing a theoretical basis for understanding its reactivity in various chemical reactions.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like a protein or DNA). jmpas.com This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. mdpi.comresearchgate.net

For this compound, molecular docking could be used to investigate its potential as an inhibitor for various enzymes. The isoindoline-1,3-dione scaffold is present in many biologically active compounds, including inhibitors of enzymes like cyclooxygenase (COX). mdpi.commdpi.com

The docking process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Defining a "binding site" on the protein, which is typically a catalytic or allosteric pocket.

Allowing the ligand (this compound) to flexibly explore different conformations and orientations within this site.

Using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

The results would predict the most likely binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the protein's active site. researchgate.net For example, docking studies on other isoindoline-1,3-dione derivatives have shown that the carbonyl oxygens often act as hydrogen-bond acceptors, while the aromatic rings engage in hydrophobic and π-π interactions. researchgate.netmdpi.com

Illustrative Molecular Docking Results for an Isoindoline-1,3-dione Derivative with COX-1

| Interacting Residue | Interaction Type | Distance (Å) | Reference |

| Ser530 | Hydrogen Bond | 2.5 | mdpi.com |

| Trp387 | π-π | N/A | mdpi.com |

| Gly526 | Amide-π stacked | N/A | mdpi.com |

| Leu352 | π-σ | N/A | mdpi.com |

| Val116, Met113 | π-σ contact | N/A | mdpi.com |

| Leu539, Leu531 | π-alkyl | N/A | mdpi.com |

This table illustrates the types of interactions identified for a different isoindoline-1,3-dione derivative and is not specific to this compound.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific published studies focusing on the advanced computational and theoretical analysis of the compound This compound that align with the detailed outline provided.

The conducted searches did not yield specific data regarding:

The key interacting amino acid residues or binding site characteristics for this particular compound.

Target-specific molecular docking applications against enzymes such as InhA, c-Src Tyrosine Kinase, or specific bacterial receptors.

Molecular dynamics (MD) simulations detailing its conformational flexibility, time-dependent interactions, or the stability of its potential ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models developed specifically for predicting the bioactivity or physicochemical properties of this molecule.

While research exists for other derivatives of the isoindoline-1,3-dione scaffold, the strict instruction to focus solely on this compound and not introduce information from other compounds prevents the generation of an article based on analogous structures.

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the requested outline and content requirements due to the absence of specific research data for this compound in the public domain.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling.

Elucidation of Structural Features Governing Activity and Properties

Advanced computational and theoretical studies on isoindoline-1,3-dione derivatives have provided significant insights into the structural features that govern their biological activities and physicochemical properties. While specific computational studies on this compound are not extensively documented in publicly available literature, a comprehensive analysis of closely related analogues allows for the elucidation of the key structural determinants of its potential activities. The primary structural components influencing its profile are the isoindoline-1,3-dione scaffold, the nitro group at the 4-position of the phthalimide (B116566) ring, and the N-substituted m-tolyl group.

The isoindoline-1,3-dione moiety is a well-established pharmacophore known to be a privileged scaffold in medicinal chemistry. mdpi.com Computational studies on various derivatives have highlighted the importance of this core structure in interacting with biological targets. For instance, in studies of isoindoline-1,3-dione derivatives as potential cyclooxygenase (COX) inhibitors, the planar phthalimide ring has been shown to engage in crucial π-π stacking and hydrophobic interactions within the active sites of these enzymes. mdpi.com Molecular docking studies have revealed that the carbonyl groups of the isoindoline-1,3-dione core can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the target protein. semanticscholar.org

The introduction of a nitro group at the 4-position of the isoindoline-1,3-dione ring is expected to significantly influence the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group can modulate the reactivity and binding affinity of the entire scaffold. Quantum-chemical studies on related nitroaromatic compounds have shown that the nitro group can enhance the electrophilicity of the aromatic system, potentially leading to stronger interactions with electron-rich residues in a biological target. Furthermore, the nitro group can participate in specific hydrogen bonding or electrostatic interactions, which can be critical for molecular recognition and biological activity.

Computational predictions of the biological activity spectrum for new isoindoline-1,3-dione derivatives have been performed using in silico tools like GUSAR and PASS. mdpi.com These studies, while predictive in nature, can offer initial insights into the potential therapeutic applications of novel compounds based on their structural features. For a series of newly synthesized isoindoline-1,3-dione derivatives, these programs have been used to forecast a range of biological activities, including potential analgesic effects. mdpi.com

The following interactive data tables summarize findings from computational and theoretical studies on related isoindoline-1,3-dione derivatives, illustrating the impact of different structural modifications on their predicted or observed biological activities.

Table 1: Predicted Biological Activities of N-Aryl Isoindoline-1,3-dione Derivatives from In Silico Studies

| Compound | N-Substituent | Predicted Activity | Reference |

|---|---|---|---|

| Derivative 3a | Phenyl | Analgesic | mdpi.com |

| Derivative 3b | p-Tolyl | Analgesic | mdpi.com |

| Derivative 3c | o-Tolyl | Analgesic | mdpi.com |

| Derivative 3d | p-Anisyl | Analgesic | mdpi.com |

Table 2: Interaction Analysis of Isoindoline-1,3-dione Derivatives with Biological Targets from Molecular Docking Studies

| Compound Class | Target Protein | Key Interacting Structural Feature | Type of Interaction | Reference |

|---|---|---|---|---|

| N-Arylpiperazine derivatives of isoindoline-1,3-dione | Cyclooxygenase (COX) | Isoindoline-1,3-dione core | π-π stacking, Hydrophobic | mdpi.com |

| Isoindoline-1,3-dione derivatives | InhA (enoyl-acyl carrier protein reductase) | Carbonyl oxygen | Hydrogen bonding | semanticscholar.org |

In Vitro Biological Activity Research and Mechanistic Insights of 4 Nitro 2 M Tolyl Isoindoline 1,3 Dione Analogs

The structural framework of isoindoline-1,3-dione has served as a versatile template for developing novel therapeutic agents. The incorporation of a nitro group, as seen in 4-nitroisoindoline-1,3-dione analogs, is a strategic modification, as nitroaromatic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. encyclopedia.pubnih.gov

Antimicrobial Activity Investigations

The antimicrobial potential of isoindoline-1,3-dione derivatives has been extensively investigated. Studies have shown that these compounds can exhibit significant inhibitory effects against a variety of pathogenic microbes. derpharmachemica.comresearchgate.net

Research into 3-nitroisoindoline-1,3-dione analogues has demonstrated notable antibacterial activity. seu.ac.lk Specific derivatives showed inhibitory effects against the Gram-positive bacterium Bacillus spp. and the Gram-negative bacterium Escherichia coli. seu.ac.lk For instance, analogues with chloro, trifluoromethyl, and methoxy (B1213986) substitutions exhibited zones of inhibition against Bacillus spp. ranging from 6.66 to 9.83 mm. seu.ac.lk Similarly, derivatives with chloro and trifluoromethyl groups were effective against Escherichia coli, with zones of inhibition between 7.83 and 10.66 mm. seu.ac.lk

Other studies on broader series of isoindoline-1,3-dione derivatives have also confirmed their antibacterial properties against clinically relevant strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. nih.govnih.gov In one study, a specific derivative was identified as the most active, showing high antibacterial activity against all three tested microorganisms. nih.gov

Table 1: In Vitro Antibacterial Activity of 3-Nitroisoindoline-1,3-dione Analogues

| Bacterial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus spp. | Gram-Positive | 6.66 - 9.83 |

| Escherichia coli | Gram-Negative | 7.83 - 10.66 |

Data sourced from a study on various substituted 3-nitroisoindoline-1,3-dione analogues. seu.ac.lk

Assessment of In Vitro Antifungal Activity Against Fungal Strains

The antifungal properties of isoindoline-1,3-dione derivatives have also been a subject of scientific inquiry. derpharmachemica.com Studies on 3-nitroisoindoline-1,3-dione analogues revealed inhibitory activity against fungal species such as Aspergillus spp and Trichoderma spp. seu.ac.lk Derivatives featuring bromo, chloro, and trifluoromethyl substituents demonstrated zones of inhibition ranging from 6.5 to 6.83 mm against Aspergillus spp. and 7.5 to 8.0 mm against Trichoderma spp. seu.ac.lk

Further research has corroborated the antifungal potential of this class of compounds against other fungal pathogens, including Candida albicans and Aspergillus flavus. nih.gov Certain derivatives exhibited potent activity, particularly against A. flavus. nih.gov

Table 2: In Vitro Antifungal Activity of 3-Nitroisoindoline-1,3-dione Analogues

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Aspergillus spp. | 6.5 - 6.83 |

| Trichoderma spp. | 7.5 - 8.0 |

Data reflects the activity of various substituted 3-nitroisoindoline-1,3-dione analogues. seu.ac.lk

Preliminary Mechanistic Studies of Antimicrobial Action

The antimicrobial mechanism of nitro-containing compounds is generally attributed to the chemical properties of the nitro group. encyclopedia.pubnih.gov A widely accepted model suggests that the nitro group undergoes reduction within the microbial cell, leading to the formation of toxic intermediates such as nitroso and superoxide (B77818) species. nih.gov These reactive species can then covalently bind to cellular macromolecules like DNA, causing nuclear damage and ultimately leading to cell death. encyclopedia.pubnih.gov This mechanism, involving reductive activation, is a plausible explanation for the observed antimicrobial effects of 4-nitroisoindoline-1,3-dione analogs. The electron-withdrawing nature of the nitro group can also facilitate interactions with nucleophilic sites in microbial proteins, contributing to their inhibitory action. encyclopedia.pub

Anticancer Activity Evaluations

The isoindoline-1,3-dione scaffold is a key feature in several anticancer agents, and numerous derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. researchgate.netnih.gov

In Vitro Cytotoxicity Profiling Against Diverse Cancer Cell Lines (e.g., Breast Cancer, HeLa, Liver Carcinoma)

A range of isoindoline-1,3-dione derivatives has been shown to possess significant in vitro anticancer activity. For example, certain analogs have been tested against human cervical cancer (HeLa), glioma (C6), and lung adenocarcinoma (A549) cell lines, demonstrating dose-dependent inhibitory effects. nih.gov One particular derivative, containing azide (B81097) and silyl (B83357) ether groups, showed higher activity against A549 cells (IC50 = 19.41 µM) than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov

In other research, novel indolinone-based molecules were evaluated against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells. mdpi.com Compounds with chlorine substitutions were found to be the most cytotoxic, with IC50 values as low as 2.53 µM against HepG-2 cells and 5.28 µM against MCF-7 cells. mdpi.com Further studies have reported the cytotoxicity of N-substituted isoindoline-1,3-dione derivatives against blood cancer cell lines (K562 and Raji), with one bromoacetyl-substituted compound showing a potent inhibitory effect, particularly against Raji cells (CC50 = 0.26 µg/mL). researchgate.net This compound was found to induce both apoptosis and necrosis in the cancer cells. researchgate.net

Table 3: In Vitro Cytotoxicity of Selected Isoindoline-1,3-dione Analogs Against Various Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC50 / CC50 Value |

|---|---|---|---|

| Azide & Silyl Ether Derivative | A549 | Lung Carcinoma | 19.41 µM |

| Chlorine-substituted Indolinone | HepG-2 | Liver Carcinoma | 2.53 µM |

| Chlorine-substituted Indolinone | MCF-7 | Breast Cancer | 5.28 µM |

| Bromoacetyl Derivative | Raji | Blood Cancer | 0.26 µg/mL |

Data compiled from multiple studies on various isoindoline-1,3-dione and indolinone derivatives. researchgate.netnih.govmdpi.com

Exploration of Cellular Targets and Downstream Signaling Pathways (e.g., Tyrosine Kinase Inhibition)

A primary mechanism underlying the anticancer activity of many isoindoline-1,3-dione and related indolinone analogs is the inhibition of protein kinases, particularly tyrosine kinases. nih.govresearchgate.net These enzymes play critical roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation; their dysregulation is a hallmark of many cancers. researchgate.net

Substituted indolin-2-ones have been identified as effective tyrosine kinase inhibitors (TKIs), targeting receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.net Specific derivatives have demonstrated potent, nanomolar inhibitory action against key kinases involved in cancer progression, such as EGFR, VEGFR-2, CDK-2, and CDK-4. mdpi.com For instance, one compound showed an IC50 value of 9.39 nM against CDK-2, while another displayed an IC50 of 63.27 nM against VEGFR-2. mdpi.com The inhibition of these kinases leads to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis through both intrinsic and extrinsic pathways. mdpi.com Other related structures have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and the BCR-ABL kinase, which are implicated in B-cell malignancies and chronic myeloid leukemia, respectively. mdpi.comnih.gov Molecular docking studies suggest that these inhibitors bind to the catalytic domain of the kinases, preventing ATP binding and subsequent phosphorylation of target proteins. researchgate.netmdpi.com

Other Biologically Relevant Activities and Molecular Interactions

Beyond their anticancer and antiviral potential, isoindoline-1,3-dione derivatives have been investigated for their ability to inhibit other enzymes of therapeutic importance. One such target is the Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Inhibition of InhA is a validated strategy for the development of new anti-tuberculosis drugs. nih.gov

Studies have shown that certain (aza)isoindolinone-type compounds, which are structurally related to 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione, can inhibit the in vitro activity of InhA. nih.gov Chemical modifications of the (aza)isoindolinone scaffold have been explored to improve their inhibitory potency. Molecular docking studies have been employed to understand the possible binding modes of these inhibitors within the active site of InhA. nih.gov

In addition to InhA, other enzymes have also been targeted. For example, a series of isoindoline-1,3-dione derivatives were designed and synthesized as novel inhibitors of RSK2 (p90 ribosomal S6 kinase 2), a serine/threonine kinase implicated in various cancers. rsc.org Some of these compounds were found to be moderately potent RSK2 inhibitors with IC50 values in the sub-micromolar range. rsc.org

The isoindoline-1,3-dione scaffold is present in compounds known to possess anti-inflammatory and antiangiogenic properties. mdpi.comrjraap.com Thalidomide (B1683933), a well-known derivative, exhibits both immunomodulatory and antiangiogenic effects. mdpi.com This has spurred interest in exploring the potential of other isoindoline-1,3-dione analogs as anti-inflammatory and antiangiogenic agents.

In vitro studies have shown that certain N-substituted isoindoline-1,3-dione derivatives can exhibit anti-inflammatory activity. rjraap.comnih.gov For example, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione has been shown to have pronounced anti-inflammatory effects in in vivo models. rjraap.com The mechanism of this anti-inflammatory action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Some derivatives have shown selective inhibition of COX-2, which is an inducible enzyme involved in the inflammatory response. mdpi.comijlpr.com

Furthermore, N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones have been shown to modulate the production of cytokines from spleen cells. nih.gov These compounds were found to suppress the production of the pro-inflammatory cytokine TNF-α from monocytes/macrophage cells, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov

The antiangiogenic properties of isoindoline-1,3-dione derivatives are also an active area of research. mdpi.com Pomalidomide, another thalidomide analog, has demonstrated antiangiogenic properties in addition to its antitumor and immunomodulatory effects. mdpi.com The ability of these compounds to inhibit the formation of new blood vessels is a key aspect of their potential anticancer activity. mdpi.com

Table 2: Enzyme Inhibitory Activity of Isoindoline-1,3-dione Analogs

| Compound Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| (Aza)isoindolinone-type compounds | InhA | In vitro inhibition | nih.gov |

| Isoindoline-1,3-dione derivatives | RSK2 | IC50 ~ 0.5 µM | rsc.org |

| N-alkyl-isoindoline-1,3-diones | COX-1/COX-2 | Inhibition | mdpi.com |

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones | COX-1/COX-2 | Inhibition | arabjchem.org |

Future Perspectives and Translational Research Opportunities for Isoindoline 1,3 Diones

Rational Design of Next-Generation Isoindoline-1,3-dione Derivatives with Enhanced Specificity and Potency

The design of next-generation isoindoline-1,3-dione derivatives is increasingly guided by rational, structure-based approaches to optimize their therapeutic properties. A key strategy involves the hybridization of the isoindoline-1,3-dione scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov For instance, the design of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids has been explored for the development of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.gov In this approach, the phthalimide (B116566) moiety is recognized for its potential interaction with the peripheral anionic site (PAS) of AChE, while the N-benzyl pyridinium moiety can bind to the catalytic active site (CAS). nih.govmorressier.com

Computational modeling and molecular docking studies play a crucial role in predicting the binding interactions of designed molecules with their biological targets. nih.govmdpi.com These in silico methods allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. mdpi.com Structure-activity relationship (SAR) studies are then employed to understand how chemical modifications to the isoindoline-1,3-dione core influence biological activity. For example, in a series of AChE inhibitors, it was found that para-fluoro substituted compounds exhibited the highest inhibitory potency, suggesting the importance of the fluoro group in forming additional hydrogen bonds within the enzyme's active site. morressier.com

Furthermore, quantum-chemical-based investigations, such as Density Functional Theory (DFT) studies, can provide insights into the molecular and electronic properties of the synthesized compounds, helping to elucidate their reactivity and stability. researchgate.net The concept of bioisosteric replacement is another powerful tool in rational drug design, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. researchgate.netmdpi.com

The following table summarizes key considerations in the rational design of isoindoline-1,3-dione derivatives:

| Design Strategy | Key Considerations | Desired Outcome |

| Molecular Hybridization | Combining the isoindoline-1,3-dione scaffold with other known pharmacophores. | Dual-acting or synergistic therapeutic effects. |

| Computational Modeling | Utilizing molecular docking and dynamics simulations to predict binding affinities and modes. | Prioritization of potent and selective compounds for synthesis. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to identify key functional groups for activity. | Optimization of potency and reduction of off-target effects. |

| Bioisosteric Replacement | Substitution of atoms or groups with alternatives that have similar properties. | Improved pharmacokinetic properties and reduced toxicity. |

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical research. For isoindoline-1,3-diones, there is a growing emphasis on "green chemistry" approaches that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One promising strategy is the use of solventless reactions, which can be achieved through simple heating of the reactants. morressier.com This approach not only reduces the environmental impact of organic solvents but can also lead to shorter reaction times and simpler purification procedures. morressier.com Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of isoindoline-1,3-dione derivatives. nih.govnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities compared to conventional heating methods. researchgate.net

One-pot, multicomponent reactions (MCRs) represent another elegant and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.gov These reactions are highly efficient and can generate diverse libraries of compounds for biological screening. The use of water as a green solvent is also being explored for the synthesis of isoindolinone derivatives, further enhancing the environmental credentials of these synthetic routes. nih.gov

The table below highlights some of the novel and sustainable synthetic methodologies being explored for isoindoline-1,3-diones:

| Synthetic Methodology | Key Features | Advantages |

| Solventless Reactions | Reactions are conducted without a solvent, often with thermal induction. | Reduced solvent waste, simplified workup, and potential for shorter reaction times. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction rates, higher yields, and improved purity of products. |

| One-Pot Multicomponent Reactions | Multiple reactants are combined in a single reaction vessel to form a complex product. | High atom economy, operational simplicity, and rapid access to molecular diversity. |

| Green Solvents | Use of environmentally benign solvents such as water. | Reduced environmental impact and improved safety profile of the synthesis. |

Advanced Mechanistic Characterization through Proteomics, Metabolomics, and Interactomics

A deep understanding of the mechanism of action of isoindoline-1,3-dione derivatives is essential for their successful translation into clinical therapies. Advanced "-omics" technologies, such as proteomics, metabolomics, and interactomics, are powerful tools for elucidating the molecular targets and cellular pathways modulated by these compounds.

Chemical proteomics, in particular, has proven to be a valuable approach for identifying the direct cellular targets of bioactive small molecules. morressier.com For example, a chemoproteomic strategy using a photo-activatable analog of lenalidomide (B1683929) (an isoindoline-1,3-dione derivative) led to the identification of both known and novel protein targets. morressier.comnih.gov This technique involves the use of a chemical probe that can be covalently cross-linked to its binding partners upon photo-irradiation, allowing for their subsequent enrichment and identification by mass spectrometry. nih.gov Such studies have revealed that lenalidomide can induce the formation of a ternary complex with the E3 ubiquitin ligase cereblon (CRBN) and specific substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov This "molecular glue" mechanism has opened up new avenues for the targeted degradation of disease-causing proteins. researchgate.net

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a comprehensive snapshot of the metabolic response to drug treatment. mdpi.com By analyzing the changes in the metabolome of cancer cells treated with isoindoline-1,3-dione derivatives, researchers can identify key metabolic pathways that are perturbed by the compound, offering insights into its mechanism of action and potential biomarkers of response. mdpi.com

Interactomics, the study of the interactions between proteins and other molecules, can be used to map the protein-protein interaction networks that are affected by isoindoline-1,3-dione treatment. This can help to identify key signaling pathways and cellular processes that are modulated by the compound and provide a more holistic understanding of its biological effects.

The application of these advanced technologies is summarized in the following table:

| Technology | Application in Isoindoline-1,3-dione Research | Potential Insights |

| Proteomics | Identification of direct protein targets and downstream signaling pathways. | Elucidation of the mechanism of action and identification of biomarkers. |

| Metabolomics | Characterization of the metabolic reprogramming induced by the compound. | Understanding of the metabolic vulnerabilities of cancer cells and identification of novel therapeutic targets. |

| Interactomics | Mapping of the protein-protein interaction networks modulated by the compound. | Identification of key cellular processes and pathways affected by the drug. |

Innovation in Targeted Delivery and Formulation Strategies for Enhanced Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic potency but also on its ability to reach its target site in the body at a sufficient concentration and for an appropriate duration. Therefore, innovations in drug delivery and formulation are crucial for maximizing the therapeutic potential of isoindoline-1,3-dione derivatives.

One strategy to improve the delivery of these compounds is the development of prodrugs. nih.gov A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach can be used to overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. nih.gov

Nanoparticle-based drug delivery systems offer another promising avenue for the targeted delivery of isoindoline-1,3-diones. Nanoparticles can be engineered to encapsulate the drug, protecting it from degradation and enabling its controlled release at the target site. Furthermore, the surface of nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate their specific accumulation in diseased tissues, thereby enhancing efficacy and reducing side effects.

The bioavailability of orally administered drugs is a critical factor in their clinical success. For isoindoline-1,3-dione derivatives, formulation strategies aimed at improving their solubility and absorption are of great importance. nih.gov This can include the use of techniques such as micronization, solid dispersions, and the development of amorphous formulations.

The table below outlines key strategies for enhancing the delivery and efficacy of isoindoline-1,3-dione derivatives:

| Delivery/Formulation Strategy | Mechanism | Potential Benefits |

| Prodrugs | Chemical modification to create an inactive precursor that is activated in vivo. | Improved solubility, bioavailability, and targeted drug release. |

| Nanoparticle Encapsulation | Encapsulation of the drug within a nanoparticle carrier. | Enhanced stability, controlled release, and potential for targeted delivery. |

| Targeted Delivery | Functionalization of drug carriers with ligands that bind to specific cell surface receptors. | Increased drug concentration at the site of action and reduced systemic toxicity. |

| Formulation Optimization | Techniques to improve the solubility and dissolution rate of the drug. | Enhanced oral bioavailability and more consistent therapeutic effects. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration of isoindoline-1,3-dione derivatives using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification is achieved via recrystallization in polar aprotic solvents (e.g., DMF) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be validated using HPLC (C18 column, methanol/water mobile phase) and compared against reference spectra (e.g., NMR, IR) .

Q. Which spectroscopic techniques are most effective for characterizing structural features like the nitro group and aryl substituents?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitro group proximity via coupling patterns.

- FT-IR : Identify nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular weight (MW 192.1284) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to analyze electron density around the nitro group, predicting electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes linked to hypoglycemic activity, as seen in isoindoline-dione derivatives ). Validate with in vitro assays (e.g., α-glucosidase inhibition) .

Q. How should researchers resolve contradictions in reported spectral data or pharmacological outcomes across studies?

- Methodological Answer :

- Hyphenated Techniques : Combine LC-MS/MS to confirm compound identity and exclude impurities.

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables.

- Meta-Analysis : Systematically compare datasets using tools like RevMan, accounting for solvent effects or instrumentation differences .

Q. What experimental design principles apply when studying the compound’s stability under varying environmental conditions (e.g., light, pH)?

- Methodological Answer :

- Factorial Design : Test factors like pH (3–9), temperature (25–60°C), and UV exposure using a 2³ factorial matrix. Monitor degradation via UV-Vis spectroscopy (λ_max ~300 nm) and kinetic modeling (zero/first-order plots) .

- Accelerated Stability Testing : Use Arrhenius equation to extrapolate shelf-life from high-temperature data .

Q. How can AI-driven tools enhance process optimization for large-scale synthesis or catalytic modifications?

- Methodological Answer :

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems.

- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to minimize byproducts .

Theoretical and Methodological Frameworks

- Guiding Principle : Link research to nitroaromatic reactivity theories (e.g., Hammett equation) or pharmacological hypotheses (e.g., structure-activity relationships in hypoglycemic agents) .

- Contradiction Analysis : Apply grounded theory to iteratively refine hypotheses based on conflicting data, ensuring alignment with mechanistic chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.